2-(1H-indol-3-yl)-4,5-dihydro-1,3-oxazole
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Description
Indole is a heterocyclic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria . It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Oxazole is a five-membered ring compound containing one oxygen atom and one nitrogen atom . The compound you mentioned seems to be a fusion of these two structures .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including FT-IR, FT-Raman, and NMR . These techniques provide information about the functional groups present in the molecule .Chemical Reactions Analysis
Indole compounds can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The specific reactions that “2-(1H-indol-3-yl)-4,5-dihydro-1,3-oxazole” can undergo are not specified in the sources I found.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, solubility, and crystalline structure, are crucial for its practical application. These properties can be determined through a combination of experimental techniques.Future Directions
properties
IUPAC Name |
2-(1H-indol-3-yl)-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-2-4-10-8(3-1)9(7-13-10)11-12-5-6-14-11/h1-4,7,13H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QICKCSNPIWUMDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-4,5-dihydro-1,3-oxazole |
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